molecular formula C13H7Cl2NO4 B6407267 2-(2,3-Dichlorophenyl)-4-nitrobenzoic acid, 95% CAS No. 1261913-79-4

2-(2,3-Dichlorophenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6407267
CAS RN: 1261913-79-4
M. Wt: 312.10 g/mol
InChI Key: GXJTXBJCCHOZNI-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-4-nitrobenzoic acid, commonly abbreviated as DCNB, is a compound that has been studied in scientific research for its potential applications in a variety of fields. It is a white crystalline solid with a melting point of approximately 150 °C. DCNB has a number of unique properties that make it an attractive choice for research.

Scientific Research Applications

DCNB has a number of potential applications in scientific research. It has been studied for its potential as an antioxidant, as a potential inhibitor of the enzyme NADPH oxidase, and as a potential inhibitor of the enzyme 5-lipoxygenase. It has also been studied as a potential anticancer agent, as a potential antimicrobial agent, and as a potential anti-inflammatory agent. In addition, DCNB has been studied for its potential to protect against neurotoxicity, as well as its potential to protect against oxidative stress.

Mechanism of Action

The mechanism of action of DCNB is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also believed to inhibit the enzyme NADPH oxidase, which is involved in the production of ROS. In addition, DCNB is believed to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects
DCNB has been studied for its potential biochemical and physiological effects. In animal studies, DCNB has been shown to reduce oxidative damage, protect against neurotoxicity, and reduce inflammation. In addition, DCNB has been shown to reduce the production of ROS, inhibit the enzyme NADPH oxidase, and inhibit the enzyme 5-lipoxygenase.

Advantages and Limitations for Lab Experiments

DCNB has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and relatively inexpensive. In addition, it has a number of potential applications in scientific research. However, there are a few potential limitations. For example, it is not very soluble in water and it has a relatively low melting point.

Future Directions

There are a number of potential future directions for research on DCNB. These include further investigation into its potential as an antioxidant, its potential as an inhibitor of NADPH oxidase and 5-lipoxygenase, its potential as an anticancer agent, its potential as an antimicrobial agent, and its potential as an anti-inflammatory agent. In addition, further research could be conducted into its potential to protect against neurotoxicity and oxidative stress. Finally, further research could also be conducted into its potential to protect against other types of oxidative damage.

Synthesis Methods

DCNB is synthesized from 2,3-dichlorobenzoic acid and 4-nitrobenzoic acid. The synthesis of DCNB is typically carried out in two steps. First, the 2,3-dichlorobenzoic acid is reacted with an aqueous solution of sodium hydroxide (NaOH) to form the sodium salt of 2,3-dichlorobenzoic acid. This reaction is performed at a temperature of approximately 100 °C. The second step involves the reaction of the sodium salt of 2,3-dichlorobenzoic acid with 4-nitrobenzoic acid in an aqueous solution of sodium hydroxide. This reaction is performed at a temperature of approximately 150 °C. The final product is a white crystalline solid with a melting point of approximately 150 °C.

properties

IUPAC Name

2-(2,3-dichlorophenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO4/c14-11-3-1-2-8(12(11)15)10-6-7(16(19)20)4-5-9(10)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJTXBJCCHOZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691199
Record name 2',3'-Dichloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261913-79-4
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′,3′-dichloro-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261913-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Dichloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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